molecular formula C7H7FO2 B050614 3-Fluoro-4-methoxyphenol CAS No. 452-11-9

3-Fluoro-4-methoxyphenol

Cat. No.: B050614
CAS No.: 452-11-9
M. Wt: 142.13 g/mol
InChI Key: ORECFXMTZQZHSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H7FO2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the third position and a methoxy group at the fourth position.

Scientific Research Applications

3-Fluoro-4-methoxyphenol has several applications in scientific research:

Safety and Hazards

Safety data sheets indicate that 3-Fluoro-4-methoxyphenol may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

Methoxyphenolic compounds, which include 3-fluoro-4-methoxyphenol, have been shown to have anti-inflammatory effects on human airway cells . They interact with various cytokines and pro-inflammatory proteins, such as TNF-α, IL-6, IL-8, CCL2, CCL5, CCL7, and ICAM-1 .

Mode of Action

Methoxyphenols, in general, have been shown to inhibit the expression of various inflammatory mediators, including ccl2, ccl5, il-6, il-8, icam-1, mif, cxcl1, cxcl10, and serpin e1 . This suggests that this compound may interact with its targets to modulate their activity, leading to a decrease in the production of these inflammatory mediators .

Biochemical Pathways

It is known that fluoroorganic compounds can be metabolized by microorganisms, impacting the environment and the production of fine chemicals . The metabolism of these compounds can lead to the generation of toxic compounds of environmental concern, yet similar biotransformations can yield difficult-to-synthesize products and intermediates .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

Methoxyphenols have been shown to demonstrate anti-inflammatory activity in human airway cells . More potent compounds that act via similar mechanisms may have therapeutic potential as novel anti-inflammatory agents .

Action Environment

It is known that the microbial metabolism of organofluorines has a dual importance: identifying the catabolic products of fluorinated compounds present in the environment as the result of human activities and in the development of biotechnological processes for the incorporation of fluorine into industrially or pharmaceutically important organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorine atom onto a methoxyphenol precursor. One common method is the reaction of 3-fluoroanisole with phenol in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as copper or palladium, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

3-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORECFXMTZQZHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562712
Record name 3-Fluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-11-9
Record name 3-Fluoro-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3′-fluoro-4′-methoxyacetophenone (10 g; 59 mmol) and m-chloroperbenzoic acid (50% purity; 30 g; 89 mmol) in CH2Cl2 (300 mL) was stirred at RT overnight. The solution was washed with saturated aqueous Na2CO3, then filtered through a pad of SiO2 (CH2Cl2 as eluent) and finally chromatographed (SiO2; hex:EtOAc 4:1) to give the crude product (3′-fluoro-4′-methoxy phenyl acetate; 63 g). A solution of this crude material and LiOH.H2O (5 g; 120 mmol) in MeOH:H2O (100 mL of a 9:1 mixture) was stirred at RT overnight. Volatiles were removed in vacuo, and the residue was partitioned between excess aqueous 1 M HCl and EtOAc (aqueous layer pH˜3). The aqueous phase was extracted with EtOAc (2×). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo to give 3-fluoro-4-methoxy phenol (6.1 g; 72%) as an oil.
Quantity
10 g
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89 mmol
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300 mL
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crude material
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LiOH.H2O
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5 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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